molecular formula C5H5NO4 B2364823 2-(3-Oxo-1,2-oxazol-4-yl)acetic acid CAS No. 1546993-28-5

2-(3-Oxo-1,2-oxazol-4-yl)acetic acid

Cat. No.: B2364823
CAS No.: 1546993-28-5
M. Wt: 143.098
InChI Key: ZPXAXCPJFNMPBM-UHFFFAOYSA-N
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Description

2-(3-Oxo-1,2-oxazol-4-yl)acetic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the oxazole ring imparts unique chemical properties to the compound, making it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-1,2-oxazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amino alcohols with carboxylic acids or their derivatives . For instance, the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst can yield oxazoline derivatives, which can be further oxidized to form oxazole compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-1,2-oxazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, ruthenium). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxazole compounds .

Mechanism of Action

The mechanism of action of 2-(3-Oxo-1,2-oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . Additionally, its interaction with cellular pathways can result in anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

2-(3-Oxo-1,2-oxazol-4-yl)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which contribute to its diverse chemical reactivity and wide range of applications.

Properties

IUPAC Name

2-(3-oxo-1,2-oxazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4/c7-4(8)1-3-2-10-6-5(3)9/h2H,1H2,(H,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXAXCPJFNMPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NO1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1546993-28-5
Record name 2-(3-oxo-2,3-dihydro-1,2-oxazol-4-yl)acetic acid
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